((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate
Description
This iridium(I) complex features a chiral phosphinite ligand derived from a threonine-based oxazoline scaffold, coordinated to a 1,5-cyclooctadiene (COD) moiety. The cationic iridium center is stabilized by the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate counterion, a weakly coordinating anion that enhances solubility in non-polar solvents . The (4S,5S) configuration of the oxazoline backbone imparts enantioselectivity in asymmetric catalysis, particularly in hydrogenation reactions. The compound is air-sensitive and typically stored under inert conditions .
Properties
InChI |
InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/t29-,35-;;;/m0.../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSQQMXRUOJGB-FWAHSXEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1C[CH][CH]CC[CH][CH]1.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1C[CH][CH]CC[CH][CH]1.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H58BF24IrNO2P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1719.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate), commonly referred to as Iridium-based phosphinite complex, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound is characterized by a complex structure that includes an iridium center coordinated with a phosphinite ligand and a cyclooctadiene (COD) moiety. Its molecular formula is , with a molecular weight of 1728.35 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as a catalyst in various chemical reactions, which can lead to the formation of biologically active molecules. Some key mechanisms include:
- Catalytic Activity : The iridium center facilitates hydrogenation and other transformations that can produce pharmacologically relevant compounds.
- Interaction with Biological Targets : The phosphinite ligand may interact with enzymes or receptors, potentially modulating their activity.
- Formation of Reactive Intermediates : The compound can generate reactive species that may exert cytotoxic effects on certain cell types.
Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
Table 1: Summary of Biological Studies
Case Studies
Several case studies highlight the therapeutic potential of iridium complexes:
-
Asymmetric Hydrogenation :
- A study evaluated the use of this iridium complex in the asymmetric hydrogenation of ketones to produce chiral alcohols. The results indicated high enantioselectivity and conversion rates, suggesting its utility in pharmaceutical synthesis.
-
Anticancer Activity :
- In vitro studies demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
-
Antimicrobial Properties :
- Preliminary investigations revealed that the compound possesses antimicrobial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Variants
The (4R,5R)-(+)-enantiomer of this complex (CAS 880262-16-8) shares identical structural features except for the reversed configuration at the oxazoline stereocenters. Both enantiomers exhibit ≥97% purity and are orange powders, but their optical activities dictate opposite stereochemical outcomes in catalytic processes. For instance, the (4S,5S) variant favors the production of (S)-configured products in asymmetric hydrogenations, while the (4R,5R) enantiomer generates (R)-products .
Phosphinite Ligand Modifications
Replacing the diphenylphosphinite group with dicyclohexylphosphinite (as in CAS 880262-14-6) introduces significant steric bulk. However, the cyclohexyl groups may reduce solubility compared to the diphenyl analog .
Counterion Comparisons
While the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion is standard for this compound class, other weakly coordinating anions like BArF (B[3,5-(CF₃)₂C₆H₃]₄⁻) or PF₆⁻ are occasionally used. The borate anion’s fluorinated aryl groups improve oxidative stability and solubility in aromatic solvents compared to non-fluorinated analogs .
Key Data Tables
Table 1: Structural and Physical Properties of Selected Iridium Complexes
Table 2: Functional Differences Between Analogs
| Feature | Diphenylphosphinite (S,S) | Dicyclohexylphosphinite (S,S) | (R,R)-Diphenylphosphinite |
|---|---|---|---|
| Steric Bulk | Moderate (cone angle ~145°) | High (cone angle ~160°) | Moderate |
| Solubility | High in toluene, CH₂Cl₂ | Reduced due to cyclohexyl groups | Similar to (S,S)-diphenyl |
| Catalytic Selectivity | Favors (S)-products in hydrogenation | Enhanced selectivity for bulky substrates | Favors (R)-products |
Research Implications
- Steric Effects : The dicyclohexylphosphinite variant’s bulkier ligand improves selectivity in reactions involving sterically hindered substrates but may limit substrate scope .
- Electronic Tuning : The electron-donating diphenylphosphinite group increases the iridium center’s electron density, accelerating oxidative addition steps compared to electron-withdrawing ligands .
- Counterion Role: The tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion’s low coordinating strength prevents ion pairing, maintaining catalytic activity in non-polar media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
